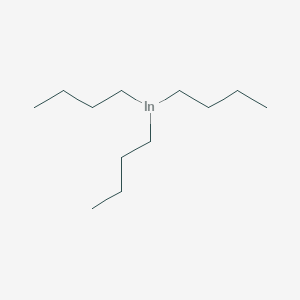
Indium, tributyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium, tributyl- is an organometallic compound with the chemical formula C₁₂H₂₇In . It is a trialkylindium compound, where three butyl groups are bonded to an indium atom. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Métodos De Preparación
Indium, tributyl- can be synthesized through various methods. One common synthetic route involves the reaction of indium trichloride with butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
InCl3+3BuLi→In(Bu)3+3LiCl
This reaction is usually carried out in a dry, oxygen-free environment to prevent the oxidation of the indium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Indium, tributyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxides.
Reduction: It can be reduced to elemental indium under specific conditions.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Indium, tributyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is used in the production of indium-containing materials, such as indium tin oxide, which is used in touch screens and other electronic devices.
Mecanismo De Acción
The mechanism by which indium, tributyl- exerts its effects depends on the specific application. In catalytic reactions, the indium atom can coordinate with various ligands, facilitating the formation of new chemical bonds. In biological applications, indium compounds can interact with cellular components, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Indium, tributyl- can be compared with other trialkylindium compounds, such as indium, trimethyl- and indium, triethyl-. These compounds share similar chemical properties but differ in the length and structure of the alkyl groups. The unique properties of indium, tributyl- make it particularly useful in applications where longer alkyl chains are advantageous.
Similar compounds include:
- Indium, trimethyl-
- Indium, triethyl-
- Indium, tripropyl-
Each of these compounds has its own set of applications and properties, making them suitable for different types of chemical reactions and industrial processes.
Propiedades
Número CAS |
15676-66-1 |
|---|---|
Fórmula molecular |
C12H27In |
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
tributylindigane |
InChI |
InChI=1S/3C4H9.In/c3*1-3-4-2;/h3*1,3-4H2,2H3; |
Clave InChI |
QIVLHVRZYONPSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[In](CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


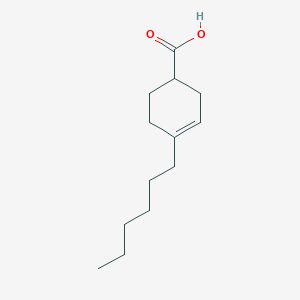
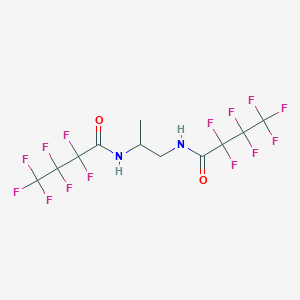

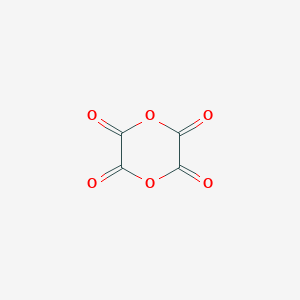
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
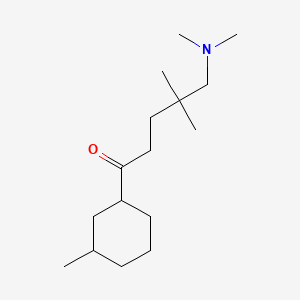
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
![4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B14147701.png)
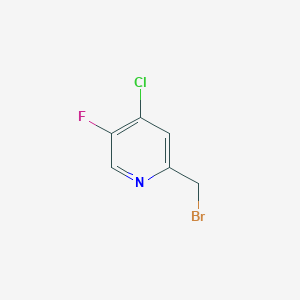
![7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14147708.png)
![[Dichloro(phenyl)methyl]carbonimidoyl](/img/structure/B14147712.png)
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B14147716.png)
